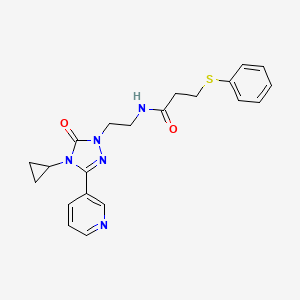

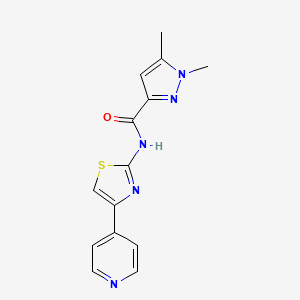

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IQPA and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling, and its inhibition has been linked to improved glucose homeostasis and the treatment of type 2 diabetes.

Scientific Research Applications

Synthesis and Reactivity

- Novel cyanothioformamides, prepared from isothiocyanatosulfonamides, were used to synthesize imidazolidines and imidazo[4,5-b]quinoxalines, highlighting their potential in constructing diverse heterocycles (El-Gaby et al., 2004).

- A study demonstrated the facile synthesis of 9b-hydroxy-3a-phenyl-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones from 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates, which rearranged to yield novel 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones (Klásek et al., 2010).

Biological Activities

- A series of quinolinyl-derived imidazo[1,5-a]pyrazines, including cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), were identified as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors, showing significant in vitro and in vivo biological activity (Mulvihill et al., 2008).

- Imidazo[1,5-a]quinoxalines were synthesized from quinoxalin-2-ones and TosMIC reagent, demonstrating a new strategy for constructing this ring system (Chen et al., 2001).

- 1H-imidazo-[4,5-c]quinolines were investigated as potential antiviral agents due to their ability to induce the production of cytokines, especially interferon (IFN), in vivo and in vitro, leading to the discovery of imiquimod (Gerster et al., 2005).

Catalysis and Synthesis

- Sulfamic acid-functionalized γ-Fe2O3 nanoparticles encapsulated by hydroxyapatite were used as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions, demonstrating an environmentally friendly and efficient synthetic approach (Mouradzadegun et al., 2015).

properties

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-20(11-14-27-17-6-2-1-3-7-17)23-18-8-4-5-16-9-10-19(24-21(16)18)25-13-12-22-15-25/h1-10,12-13,15H,11,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPRNNEKUZISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)

![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)

![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)